molecular formula C26H35N5O4 B2610380 Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate CAS No. 1116045-32-9

Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate

Cat. No. B2610380
CAS RN: 1116045-32-9
M. Wt: 481.597
InChI Key: PJUIBVUGPSABNA-UHFFFAOYSA-N
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Description

Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate is a chemical compound with the molecular formula C26H35N5O4 . It is offered by Benchchem for research purposes.

Scientific Research Applications

Antituberculosis Activity

A study involving the synthesis of thiazole-aminopiperidine hybrid analogues, including compounds structurally related to the mentioned chemical, revealed promising antituberculosis activity. These compounds were evaluated using the Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay. Among these, a specific compound demonstrated notable activity against Mycobacterium tuberculosis, highlighting the potential of such chemicals in developing new antituberculosis agents (V. U. Jeankumar et al., 2013).

Synthesis of Pyrimidine Derivatives

Another research effort focused on synthesizing pyrimidine derivatives through reactions involving compounds structurally similar to the chemical . These derivatives have been explored for various biological applications, demonstrating the versatility of this compound class in synthesizing bioactive molecules (E. Paronikyan et al., 2016).

Catalytic Applications in Organic Synthesis

Further research has explored the use of related compounds in catalyzing organic synthesis reactions. For instance, the ethyl ester derivatives of piperidine-carboxylates have been used in phosphine-catalyzed [4 + 2] annulations, resulting in highly functionalized tetrahydropyridines. This demonstrates the potential of such compounds in facilitating complex organic transformations (Xue-Feng Zhu et al., 2003).

Development of Anticancer Agents

Another study involved the synthesis of novel pyrazolopyrimidines derivatives, including those structurally related to Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate, which were evaluated for their anticancer and anti-5-lipoxygenase activities. This highlights the compound's relevance in the development of new therapeutic agents targeting cancer and inflammation (A. Rahmouni et al., 2016).

properties

IUPAC Name

ethyl 4-[[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O4/c1-3-19-5-7-22(8-6-19)35-24-17-23(27-18-28-24)30-13-9-20(10-14-30)25(32)29-21-11-15-31(16-12-21)26(33)34-4-2/h5-8,17-18,20-21H,3-4,9-16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUIBVUGPSABNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate

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